molecular formula C10H8N4 B1519209 4-(5-amino-1H-pyrazol-1-yl)benzonitrile CAS No. 1152964-72-1

4-(5-amino-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1519209
CAS RN: 1152964-72-1
M. Wt: 184.2 g/mol
InChI Key: IDJXQZRBIMFECC-UHFFFAOYSA-N
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Description

“4-(5-amino-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the CAS Number: 1152964-72-1 . It has a molecular weight of 184.2 and its IUPAC name is 4-(5-amino-1H-pyrazol-1-yl)benzonitrile . It is a versatile material used in scientific research.


Molecular Structure Analysis

The InChI code for “4-(5-amino-1H-pyrazol-1-yl)benzonitrile” is 1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2 . This indicates that the compound has a pyrazole ring attached to a benzonitrile group.


Physical And Chemical Properties Analysis

“4-(5-amino-1H-pyrazol-1-yl)benzonitrile” is a powder at room temperature . The compound’s storage temperature is normal .

Scientific Research Applications

Antifungal Applications

4-(5-amino-1H-pyrazol-1-yl)benzonitrile: derivatives have shown potential as antifungal agents. These compounds, particularly when incorporated into pyridine-3-sulfonamide scaffolds, exhibit significant efficacy against strains of Candida , Geotrichum , Rhodotorula , and Saccharomyces . They are especially effective against Candida albicans and Rhodotorula mucilaginosa , with minimum inhibitory concentrations (MIC) values as low as 25 µg/mL, outperforming common antifungal drugs like fluconazole .

Antileishmanial and Antimalarial Activities

The pyrazole moiety is known for its pharmacological effects, including potent antileishmanial and antimalarial activities. Derivatives of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . Some compounds have demonstrated superior activity compared to standard drugs, offering a promising avenue for the development of new treatments for these diseases .

Anticancer Screening

Compounds containing the 4-(5-amino-1H-pyrazol-1-yl)benzonitrile structure have been subjected to anticancer screening. These molecules have been evaluated for their cytotoxicity against various cancer cell lines, providing insights into their potential use as anticancer agents . The results from such screenings can guide further modifications to enhance their selectivity and potency against cancer cells.

Biological Macromolecule Interaction

The incorporation of different moieties into the 4-(5-amino-1H-pyrazol-1-yl)benzonitrile framework can affect the solubility and interactions with biological macromolecules. This property is crucial for the design of drugs with improved pharmacokinetic profiles and targeted therapeutic effects .

Pharmaceutical Drug Development

The bioactive component of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile is observed in commercially available medicines. It’s used in anti-inflammatory, anticancer, and NSAID (Nonsteroidal Anti-Inflammatory Drug) medications, showcasing its versatility in drug development .

Industrial Applications

Beyond pharmaceuticals, the 4-(5-amino-1H-pyrazol-1-yl)benzonitrile compound finds applications in the paint and photographic industries. It’s also utilized in the development of heat-resistant resins, indicating its importance in industrial manufacturing processes .

Leishmaniasis and Malaria Research

Research into neglected tropical diseases such as leishmaniasis and malaria benefits from the development of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile derivatives. These compounds contribute to the understanding of disease mechanisms and the discovery of novel therapeutic targets .

Antiprotozoal Activity

Experimental data have shown that certain derivatives of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile exhibit activity against protozoal infections like Leishmania infantum and Leishmania amazonensis . This suggests their potential role in the treatment of diseases caused by protozoan parasites .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with skin . It may also cause respiratory irritation .

properties

IUPAC Name

4-(5-aminopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJXQZRBIMFECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-amino-1H-pyrazol-1-yl)benzonitrile

CAS RN

1152964-72-1
Record name 4-(5-amino-1H-pyrazol-1-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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